2-Acetyl-1-ethylpyrrole

Description

Properties

IUPAC Name |

1-(1-ethylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQADRFRTIALOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068199 | |

| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellowish liquid; Warm, nutty, ethereal aroma | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Ethyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

209.00 to 211.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fixed oils and propylene glycol, Soluble (in ethanol) | |

| Record name | 1-Ethyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052-1.058 | |

| Record name | 1-Ethyl-2-acetylpyrrole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39741-41-8 | |

| Record name | 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-acetyl pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-ACETYL PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX0ULZ3H4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-1-ethylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Acetyl-1-ethylpyrrole

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the core properties and applications of this compound (CAS No. 39741-41-8). This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and utility, grounded in established scientific principles.

Introduction and Molecular Overview

This compound is a heterocyclic aromatic ketone that has garnered significant interest, primarily for its distinct organoleptic properties.[1][2] Structurally, it consists of a five-membered pyrrole ring, N-substituted with an ethyl group and C2-substituted with an acetyl group.[3] This specific arrangement of functional groups is crucial to its chemical reactivity, aromatic profile, and its utility as a versatile building block in organic synthesis.[4] It belongs to the class of organic compounds known as aryl alkyl ketones.[5] While celebrated in the flavor and fragrance sectors, its pyrrole scaffold suggests broader potential in medicinal chemistry and material science.[2][4]

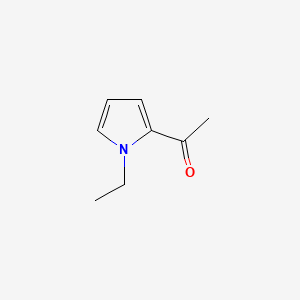

Caption: Chemical structure of this compound.

Physicochemical and Organoleptic Properties

The physical state and solubility of a compound are foundational parameters that dictate its handling, formulation, and application. This compound is typically supplied as a colorless to light yellow or orange liquid.[1][6] Its sensory profile is its most notable characteristic, often described as having a warm, nutty, roasted, and ethereal aroma.[4][6][7] This profile makes it a valuable component in flavor formulations, particularly for coffee, cocoa, and baked goods.[3][7]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 39741-41-8 | [1][3] |

| Molecular Formula | C₈H₁₁NO | [1][3][8] |

| Molecular Weight | 137.18 g/mol | [1][3][8] |

| Appearance | Colorless to yellow/orange clear liquid | [1][6] |

| Boiling Point | 82 °C @ 12 mmHg; 209-211 °C @ 760 mmHg | [1][9] |

| Density | ~1.01 - 1.058 g/cm³ | [1][9][10] |

| Refractive Index (n20D) | ~1.53 - 1.556 | [1][9] |

| Solubility | Soluble in ethanol, fixed oils, propylene glycol. Slightly soluble in water. | [3][9][10] |

| Flash Point | 86.11 °C (187.00 °F) |[10] |

Synthesis Methodologies

The synthesis of this compound is grounded in fundamental organic chemistry reactions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. Two primary, well-established routes dominate its preparation: the acylation of 1-ethylpyrrole and the N-alkylation of 2-acetylpyrrole.[3][11]

-

Pathway A: Acylation of 1-Ethylpyrrole: This is a classic Friedel-Crafts-type acylation. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution. The reaction typically proceeds at the C2 position due to the directing effect of the nitrogen atom.

-

Pathway B: N-Alkylation of 2-Acetylpyrrole: This route involves the deprotonation of the N-H bond of 2-acetylpyrrole, followed by nucleophilic attack on an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

Caption: Primary synthesis pathways for this compound.

General Experimental Protocol: Acylation of 1-Ethylpyrrole

This protocol describes a generalized methodology. Researchers must optimize reaction conditions (temperature, solvent, reaction time) based on their specific laboratory setup and scale.

-

Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous solvent (e.g., diethyl ether).

-

Reagent Preparation: In the dropping funnel, prepare a solution of the acylating agent (e.g., trichloroacetyl chloride) in the anhydrous solvent.[12]

-

Reactant Addition: Charge the flask with freshly distilled 1-ethylpyrrole.

-

Controlled Reaction: Cool the flask in an ice bath. Add the acylating agent solution dropwise to the stirred solution of 1-ethylpyrrole over several hours. The heat of the reaction should be carefully managed.[12]

-

Work-up: After the addition is complete, allow the reaction to stir for an additional hour. Slowly add a basic aqueous solution (e.g., potassium carbonate solution) to quench the reaction.[12]

-

Extraction & Purification: Separate the organic layer. Wash sequentially with water and brine. Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final product.

Spectroscopic and Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of synthesized this compound.[11] A combination of chromatographic and spectroscopic techniques provides a complete structural and purity profile.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for both identification and purity assessment.[11] The retention time provides chromatographic separation, while the mass spectrum offers a definitive molecular fingerprint. The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 137, corresponding to the molecular formula.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone is expected.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features | Rationale / Source |

|---|---|---|

| MS (EI) | Molecular Ion (M⁺) at m/z = 137 | Corresponds to C₈H₁₁NO.[3] |

| ¹H NMR | Signals for: Ethyl group (triplet & quartet), 3 Pyrrole ring protons (multiplets), Acetyl methyl group (singlet) | Based on the molecular structure. Analogous data from 2-acetylpyrrole shows characteristic ring proton shifts.[13] |

| ¹³C NMR | Signals for: Carbonyl carbon (>180 ppm), 4 unique Pyrrole ring carbons, Ethyl carbons, Acetyl methyl carbon | Based on functional groups present.[14] |

| FT-IR | Strong C=O stretch (~1650-1680 cm⁻¹), C-H stretches, C=C and C-N ring stretches | The carbonyl stretch is a hallmark of the acetyl group. IR spectra for 2-acetylpyrrole confirm these regions.[15] |

Caption: Workflow for spectroscopic analysis.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several industrial and research settings.

-

Flavor and Fragrance: This is its primary application. Its warm, nutty, and roasted aroma profile makes it a key ingredient in creating or enhancing flavors in foods like baked goods and confectionery, as well as coffee and cocoa.[1][3] In perfumery, it can add sophisticated gourmand, warm, or smoky notes to fragrance compositions.[7]

-

Pharmaceutical Research: The pyrrole nucleus is a common scaffold in pharmacologically active molecules. As such, this compound serves as a valuable starting material or intermediate for synthesizing novel therapeutic agents.[1][4] Its functional groups allow for a variety of chemical transformations to build more complex molecules.[4]

-

Analytical Chemistry: Due to its distinct properties, it can be used as a reference standard in analytical methods designed to identify and quantify its presence in complex matrices like food products.[3]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While specific toxicity data for this compound is limited, data from aggregated ECHA notifications suggest it is a skin irritant.[9] Precautionary measures should be based on this and on data for structurally similar compounds like 2-acetylpyrrole.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing vapors or mist.[16] Avoid contact with skin, eyes, and clothing.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][17]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[16]

-

-

Storage: Store in a cool, dry place away from heat and incompatible substances like strong oxidizing agents.[8] Keep the container tightly sealed to prevent degradation.[8]

References

-

This compound: A Versatile Chemical for Diverse Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound. Bouling Chemical Co., Limited. [Link]

-

Beyond Aroma: Exploring Fragrance Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound CAS 39741-41-8. Hangzhou Graspphenols Biotech Co.,Ltd.[Link]

-

Showing Compound this compound (FDB000964). FooDB. [Link]

-

1-Ethyl-2-acetyl pyrrole. PubChem, National Center for Biotechnology Information. [Link]

-

1-ethyl-2-acetyl pyrrole, 39741-41-8. The Good Scents Company. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and N-H... ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 39741-41-8 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. Showing Compound this compound (FDB000964) - FooDB [foodb.ca]

- 6. This compound CAS 39741-41-8 [homesunshinepharma.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound Chemical Properties, Uses, Safety Data & Supplier Information | Expert Guide China [chemheterocycles.com]

- 9. 1-Ethyl-2-acetyl pyrrole | C8H11NO | CID 61988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-ethyl-2-acetyl pyrrole, 39741-41-8 [thegoodscentscompany.com]

- 11. nbinno.com [nbinno.com]

- 12. orgsyn.org [orgsyn.org]

- 13. 2-Acetyl pyrrole(1072-83-9) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(39741-41-8) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Acetyl-1-ethylpyrrole: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2-Acetyl-1-ethylpyrrole, a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] We will delve into its chemical structure, explore common synthetic strategies, and detail the analytical techniques essential for its robust characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile molecule.

Introduction to this compound

This compound (CAS No. 39741-41-8) is an aromatic ketone featuring a pyrrole ring N-substituted with an ethyl group and a C2-substituted acetyl group.[3][4] This specific substitution pattern confers a unique nutty and roasted aroma, making it a valuable component in the food and fragrance industries.[1][5][6] Beyond its sensory properties, the inherent reactivity of the pyrrole nucleus and the acetyl functional group make it a promising building block in organic synthesis, particularly for pharmaceutical intermediates and specialty chemicals.[1][7]

Chemical Structure and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and analysis.

Molecular Structure

The core of this compound is a five-membered aromatic pyrrole ring. An ethyl group is attached to the nitrogen atom, and an acetyl group is bonded to the carbon atom at the 2-position.

Systematic (IUPAC) Name: 1-(1-ethyl-1H-pyrrol-2-yl)ethanone[3][4] Synonyms: 1-Ethyl-2-acetylpyrrole, N-Ethyl-2-acetylpyrrole[5][8] Molecular Formula: C₈H₁₁NO[1][3] Molecular Weight: 137.18 g/mol [1][3]

Caption: General synthetic routes to this compound.

Experimental Considerations

-

N-Alkylation of 2-Acetylpyrrole: This method involves the deprotonation of the pyrrole nitrogen of 2-acetylpyrrole with a suitable base, followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide. The choice of base is critical to avoid side reactions.

-

Acylation of 1-Ethylpyrrole: Friedel-Crafts acylation of 1-ethylpyrrole with an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst is another viable route. Reaction conditions must be carefully controlled to favor acylation at the 2-position.

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity.

-

Expected Chemical Shifts (δ):

-

Pyrrole ring protons: Typically appear in the aromatic region between 6.2 and 7.1 ppm, exhibiting complex coupling patterns.

-

Acetyl methyl protons: A singlet around 2.44 ppm.

-

Ethyl group protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Expected Chemical Shifts (δ):

-

Carbonyl carbon: A characteristic peak around 200 ppm.

-

Aromatic carbons: Multiple peaks in the range of 110-140 ppm.

-

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption Bands:

-

C=O stretch (carbonyl): A strong absorption band in the region of 1635-1650 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks typically observed around 3100-2800 cm⁻¹.

-

C-N stretch: Absorption in the fingerprint region.

-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS):

-

Molecular Ion Peak (M⁺): Expected at a mass-to-charge ratio (m/z) of 137, corresponding to the molecular formula C₈H₁₁NO.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the acetyl and ethyl groups.

-

Chromatographic Analysis

Gas chromatography (GC) is the primary technique for assessing the purity of this compound and for its separation and quantification in complex mixtures. [3]

-

Stationary Phases: Both polar and non-polar capillary columns can be used, with the choice depending on the sample matrix.

-

Detection: Flame ionization detection (FID) is commonly used for quantification, while mass spectrometry (GC-MS) provides definitive identification. [2]

Integrated Characterization Workflow

Caption: A typical workflow for the characterization of this compound.

Applications and Significance

The unique properties of this compound have led to its use in several key areas:

-

Flavor and Fragrance Industry: Its characteristic nutty and roasted aroma makes it a valuable ingredient in the formulation of flavors for products like coffee, baked goods, and savory snacks. [1][6]It is also used in fragrances to impart warm and nutty notes. [1][6]* Food Science Research: It serves as a reference standard in analytical studies to identify and quantify its presence in various food products, helping to understand flavor formation during processing. [3]* Organic Synthesis: As a functionalized pyrrole, it is a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialty chemicals. [1][7]

Conclusion

This compound is a molecule with significant commercial and scientific interest. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed through a suite of modern analytical techniques. A thorough understanding of its chemical properties and a robust characterization are paramount for its effective application in research and industry. This guide provides a foundational framework for scientists and researchers working with this versatile compound.

References

-

FooDB. (2010). Showing Compound this compound (FDB000964). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical for Diverse Industries. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 39741-41-8 [smolecule.com]

- 4. 1-Ethyl-2-acetyl pyrrole | C8H11NO | CID 61988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 39741-41-8 [homesunshinepharma.com]

- 6. greeindustry.com [greeindustry.com]

- 7. nbinno.com [nbinno.com]

- 8. Showing Compound this compound (FDB000964) - FooDB [foodb.ca]

A Comprehensive Technical Guide to the Synthesis of 2-Acetyl-1-ethylpyrrole from 2-Acetylpyrrole

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-acetyl-1-ethylpyrrole via the N-alkylation of 2-acetylpyrrole. N-substituted pyrroles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The ethylation of 2-acetylpyrrole is a foundational transformation, offering a gateway to a diverse array of more complex derivatives. This document elucidates the underlying reaction mechanism, provides detailed, field-tested experimental protocols, and offers expert insights into process optimization and troubleshooting. The guide is structured to serve as a practical resource for researchers and development professionals, bridging theoretical principles with robust application.

Introduction and Strategic Importance

2-Acetylpyrrole is a readily available starting material and a key flavor component found in many food products resulting from the Maillard reaction.[1] Its chemical modification is a subject of significant interest. The introduction of an alkyl group, specifically an ethyl group, onto the pyrrole nitrogen atom strategically modulates the molecule's steric and electronic properties.[2] This N-alkylation transforms the parent molecule, 2-acetylpyrrole, into this compound, a versatile building block for further synthetic transformations.[2][3] The general approach involves the N-alkylation of 2-acetylpyrrole, a reaction that requires careful control of conditions to ensure high yield and purity.[3]

The core transformation is the conversion of a weakly acidic N-H bond into a stable N-C bond. This guide will focus on the most common and reliable method for achieving this: a nucleophilic substitution reaction leveraging a deprotonated pyrrole species.

Reaction Mechanism: A Mechanistic Dissection

The N-ethylation of 2-acetylpyrrole proceeds via a mechanism analogous to the classic Williamson Ether Synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[4][5][6] The process can be logically dissected into two primary stages: deprotonation of the pyrrole nitrogen and the subsequent nucleophilic attack on the ethylating agent.

Step 1: Deprotonation and Formation of the Pyrrolide Anion

The hydrogen atom on the pyrrole nitrogen is weakly acidic. Its acidity is enhanced by the presence of the electron-withdrawing acetyl group at the C2 position, which helps to stabilize the resulting conjugate base. However, to generate a sufficiently potent nucleophile for the reaction to proceed efficiently, this proton must be removed by a base.

-

The Role of the Base: The choice of base is critical. A moderately strong base is required to deprotonate the pyrrole effectively without causing unwanted side reactions.

-

Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and relatively safe inorganic base. It is sufficiently strong to deprotonate 2-acetylpyrrole, especially in a polar aprotic solvent.[2][7]

-

Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation.[6] While highly effective, it is pyrophoric and requires more stringent handling procedures under an inert atmosphere.

-

The deprotonation results in the formation of the potassium or sodium salt of 2-acetylpyrrole—the pyrrolide anion—which is a powerful nucleophile.

Step 2: SN2 Nucleophilic Attack

The generated pyrrolide anion attacks the electrophilic ethylating agent.

-

The Ethylating Agent: A primary alkyl halide such as ethyl bromide (EtBr) or ethyl iodide (EtI) is typically used. The reaction follows an SN2 pathway where the pyrrolide nitrogen attacks the α-carbon of the ethyl group, displacing the halide in a single, concerted step.[5] Ethyl iodide is more reactive than ethyl bromide because iodide is a better leaving group.

-

Solvent Considerations: The reaction is best conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[2][6] These solvents are effective at solvating the cation (e.g., K⁺) but do not strongly solvate the pyrrolide anion, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction.

Advanced Methodological Consideration: Phase Transfer Catalysis

For industrial-scale or green chemistry applications, Phase Transfer Catalysis (PTC) offers a powerful alternative.[8] This technique uses a catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), to transport the pyrrolide anion from a solid or aqueous phase into an organic phase where the ethylating agent resides.[9][10] This often allows for the use of less expensive inorganic bases like solid potassium hydroxide and non-polar solvents, simplifying the work-up process.[8][9]

Diagram 1: Reaction Mechanism of N-Ethylation

Caption: The two-step mechanism for N-ethylation of 2-acetylpyrrole.

Detailed Experimental Protocol

The following protocol describes a reliable and reproducible lab-scale synthesis of this compound using potassium carbonate as the base.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Acetylpyrrole | C₆H₇NO | 109.13 | 5.00 g | 45.8 | 1.0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 9.50 g | 68.7 | 1.5 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 7.50 g (5.1 mL) | 68.8 | 1.5 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 100 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~400 mL | - | - |

| Brine (sat. NaCl) | NaCl(aq) | - | ~100 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrrole (5.00 g, 45.8 mmol).

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the 2-acetylpyrrole is fully dissolved. Add finely ground anhydrous potassium carbonate (9.50 g, 68.7 mmol).

-

Scientist's Note: Using anhydrous solvent and a finely powdered base maximizes the reactive surface area and prevents quenching of the pyrrolide anion by water.

-

-

Addition of Ethylating Agent: Add ethyl bromide (5.1 mL, 68.8 mmol) dropwise to the stirring suspension at room temperature over 5 minutes.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The product, this compound, will have a higher Rf value than the starting material, 2-acetylpyrrole.

-

Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a 1 L separatory funnel containing 200 mL of deionized water. Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Causality Check: The addition of water quenches the reaction and dissolves the DMF and inorganic salts. The product is extracted into the immiscible organic solvent.

-

-

Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Causality Check: The water washes remove residual DMF, which is highly water-soluble. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 25% ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil. A typical yield is 85-95%.

Characterization

The identity and purity of the synthesized this compound (MW: 137.18 g/mol ) should be confirmed by standard analytical techniques.[3][11]

-

¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet) and the pyrrole ring protons, in addition to the acetyl methyl singlet.

-

¹³C NMR: The spectrum will show distinct peaks for the eight unique carbons in the molecule.[12]

-

IR Spectroscopy: Look for the strong carbonyl (C=O) stretching frequency, typically around 1650-1670 cm⁻¹. The N-H stretch present in the starting material (around 3200-3400 cm⁻¹) will be absent.[13]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 137.

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (hydrated K₂CO₃).2. Wet solvent (DMF).3. Insufficient reaction time. | 1. Use freshly opened or oven-dried K₂CO₃.2. Use anhydrous grade DMF.3. Allow the reaction to run for a full 24 hours or apply gentle heat (40-50 °C). |

| Presence of Side Products | 1. Reaction temperature too high.2. Use of a secondary or tertiary alkyl halide (not applicable for ethylation). | 1. Maintain the reaction at room temperature.2. Ensure the use of a primary ethylating agent to avoid E2 elimination.[6] |

| Difficult Purification | Residual DMF in the crude product. | Be thorough during the aqueous work-up. Multiple washes (3-4 times) with water are effective for removing DMF before chromatography. |

| C-Alkylation | While less common for pyrroles compared to indoles, strong bases and certain conditions can lead to C-alkylation. | Use a moderate base like K₂CO₃. The electron-withdrawing acetyl group strongly favors N-alkylation over C-alkylation. |

Conclusion

The N-ethylation of 2-acetylpyrrole is a robust and high-yielding transformation that provides valuable access to this compound. The success of the synthesis hinges on a solid understanding of the SN2 mechanism, particularly the critical roles of the base and solvent in generating a potent nucleophile. By adhering to the detailed protocol and implementing the expert insights provided, researchers can reliably execute this synthesis, yielding a high-purity product suitable for subsequent applications in drug discovery, materials science, and chemical research.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound.

- Taylor & Francis Online. (n.d.). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18).

- PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73.

- BenchChem. (2025). Protocol for N-alkylation of 2-Acetylpyrrole: Application Notes and Detailed Methodology.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ChemicalBook. (n.d.). This compound(39741-41-8) 13C NMR spectrum.

- MedchemExpress.com. (n.d.). 2-Acetylpyrrole | Flavor Compound.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Sigma-Aldrich. (n.d.). 2-Acetylpyrrole ReagentPlus®, 99%.

- ChemicalBook. (n.d.). 2-Acetyl pyrrole.

- NIST. (n.d.). This compound. NIST WebBook.

- ResearchGate. (2013). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH....

- ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. tandfonline.com [tandfonline.com]

- 10. 2-Acetyl pyrrole | 1072-83-9 [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound(39741-41-8) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Natural occurrence of 2-Acetyl-1-ethylpyrrole in food

An In-Depth Technical Guide to the Natural Occurrence of 2-Acetyl-1-ethylpyrrole in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant N-heterocyclic aromatic compound that contributes desirable nutty, roasted, and coffee-like notes to a variety of food products.[1][2] As a key flavor component, its presence and concentration are critical to the sensory profile of foods, particularly those undergoing thermal processing. This technical guide provides a comprehensive exploration of the natural occurrence of this compound in food, its mechanisms of formation, and the analytical methodologies for its detection and quantification. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. This document is intended to serve as a foundational resource for researchers in food science, flavor chemistry, and product development.

Introduction: The Significance of this compound in Flavor Chemistry

Flavor is a complex interplay of taste and aroma, driven by a multitude of volatile and non-volatile chemical compounds. Among these, heterocyclic compounds formed during thermal processing play a pivotal role in creating the rich, roasted, and savory notes that define many cooked foods. This compound (FEMA Number: 3147) is an aromatic ketone that has been identified as a valuable ingredient for imparting these specific sensory characteristics.[2][3] Its warm, nutty, and roasted aromatic profile makes it a sought-after compound for enhancing the flavor of coffee, baked goods, and confectionery.[1][4]

While its close analogues, 2-acetylpyrrole and 2-acetyl-1-pyrroline, are more extensively studied and recognized as key odorants in bread crust, popcorn, and aromatic rice, this compound holds its own unique place in the flavor chemist's toolkit.[5][6][7] Understanding its natural occurrence, the pathways through which it is formed, and the precise methods for its analysis is paramount for quality control, product development, and fundamental food science research. This guide offers an in-depth examination of these core aspects, providing both theoretical grounding and practical, field-proven methodologies.

Natural Occurrence and Formation in Food Systems

The presence of this compound in food is primarily a result of thermal processing, where precursor molecules react to form this potent aroma compound. While documented occurrences are specific, the principles of its formation can be applied to a broader range of food matrices.

Documented Occurrence in Food Matrices

This compound has been definitively identified in Coffea arabica (Arabica coffee), where it contributes to the characteristic roasted and nutty aroma profile.[3] Its formation is intrinsically linked to the roasting process, which provides the necessary thermal energy for the complex chemical reactions to occur.

While direct identification in other foods is less documented, its close structural relatives are found in a wide array of products, suggesting that with the right precursors and processing conditions, this compound could potentially be formed elsewhere. The table below contextualizes its occurrence alongside its more studied analogues.

| Compound | Food Matrix | Sensory Description | References |

| This compound | Coffee (Coffea arabica) | Nutty, Roasted, Warm | [2][3] |

| 2-Acetyl-1-pyrroline | Aromatic Rice, Bread Crust, Popcorn | Popcorn-like, Cracker-like, Roasty | [6][8][9] |

| 2-Acetylpyrrole | Coffee, Tea, Roasted Almonds, Baked Bread | Walnut, Licorice, Toasted | [10][11] |

Mechanism of Formation: The Maillard Reaction

The primary pathway for the formation of this compound and related acetylated pyrroles in food is the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures. The formation of the closely related 2-acetyl-1-pyrroline is known to arise from the reaction of proline or ornithine with carbohydrate-derived dicarbonyls like methylglyoxal.[7][12]

By analogy, the formation of this compound likely requires a source of an ethyl group in addition to the precursors for the acetylpyrrole ring. A plausible pathway involves the reaction of a precursor like 1-ethylpyrrole with an acetylating agent or the N-alkylation of 2-acetylpyrrole.[13] In a food system, this could translate to the reaction between an ethyl-containing precursor (e.g., ethanol, ethylamine derived from amino acids like alanine) and the intermediates of the Maillard reaction that form the acetylpyrrole core.

The diagram below illustrates a proposed, simplified pathway for the formation of this compound within a food matrix during thermal processing.

Caption: Proposed Maillard reaction pathway for this compound formation.

Analytical Methodologies for Detection and Quantification

The accurate and precise quantification of volatile flavor compounds like this compound is essential for both quality control and research. Due to its typically low concentration and potential for instability, a robust analytical workflow is required.[14][15] The methodologies employed for its analogues, particularly 2-acetyl-1-pyrroline, provide a strong foundation for its analysis.

Overview of the Analytical Workflow

The analysis of this compound from a complex food matrix involves several critical stages: sample preparation and extraction to isolate the compound, separation via chromatography, and finally, detection and quantification using mass spectrometry.

Caption: General analytical workflow for this compound analysis.

Step-by-Step Protocol: HS-SPME-GC-MS Analysis

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for analyzing volatile compounds due to its sensitivity, speed, and solvent-free nature.[16][17]

Objective: To quantify the concentration of this compound in a solid food sample (e.g., roasted coffee beans).

Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Analytical balance, grinder, heating block/water bath

Protocol:

-

Sample Preparation:

-

Accurately weigh 1.0 g of the finely ground food sample into a 20 mL headspace vial.

-

Causality: Grinding increases the surface area, facilitating more efficient release of volatile compounds into the headspace.

-

Add an internal standard (e.g., a deuterated analogue, if available) for accurate quantification. This corrects for variations in extraction efficiency and injection volume.

-

-

Incubation and Extraction:

-

Seal the vial and place it in a heating block set to 60°C.

-

Incubate for 15 minutes to allow the sample to equilibrate and volatiles to partition into the headspace.

-

Causality: Heating increases the vapor pressure of the analytes, driving them from the sample matrix into the headspace for extraction. The temperature and time are optimized to maximize extraction without causing thermal degradation or artifact formation.[17]

-

Insert the SPME fiber into the vial's headspace (do not touch the sample) and expose it for 30 minutes at 60°C.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C).

-

Desorb the trapped analytes onto the GC column for a period of 5 minutes.

-

Causality: The high temperature of the inlet causes the volatile compounds to rapidly desorb from the fiber in a concentrated band, ensuring sharp chromatographic peaks.

-

Initiate the GC-MS run. A typical GC oven program might be: start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

The mass spectrometer should be operated in scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive quantification.

-

-

Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the compound by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

-

Key Method Validation Parameters

A robust analytical method must be validated to ensure its performance. Drawing from validated methods for the analogous 2-acetyl-1-pyrroline, the following table outlines typical performance targets.[8][16]

| Parameter | Typical Value | Significance |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | The lowest concentration that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/kg | The lowest concentration that can be accurately quantified. |

| Linearity (r²) | > 0.995 | Indicates a direct proportional relationship between concentration and instrument response. |

| Recovery (%) | 85 - 110% | Measures the efficiency of the extraction process from the sample matrix. |

| Precision (%RSD) | < 15% | Demonstrates the repeatability and reproducibility of the measurement. |

Conclusion and Future Directions

This compound is a potent and desirable flavor compound naturally occurring in foods, most notably coffee, as a product of the Maillard reaction. Its characteristic nutty and roasted profile makes it a crucial component of the overall sensory experience. This guide has provided a comprehensive technical overview of its occurrence, formation pathways, and the analytical methodologies required for its robust quantification.

The detailed HS-SPME-GC-MS protocol and validation benchmarks serve as a practical resource for researchers aiming to investigate this compound. While much can be inferred from its well-studied analogues, future research should focus on:

-

Expanding the Scope: Investigating the presence of this compound in a wider variety of thermally processed foods.

-

Mechanistic Clarity: Elucidating the precise reaction kinetics and precursor pathways that favor its formation over other pyrrole derivatives.

-

Rapid Detection: Developing faster, more streamlined analytical techniques for high-throughput screening in quality control environments.

By continuing to build upon this foundational knowledge, scientists and product developers can better understand and control the formation of this key aroma compound, leading to the creation of more flavorful and appealing food products.

References

- Chem-Impex. (n.d.). This compound.

- Flavorful Quests. (n.d.). The Role of this compound in Modern Food Flavor Formulation.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Cho, I. H., & Peterson, D. G. (n.d.). Chemistry of bread aroma: A review.

- Perfumer & Flavorist. (2017, October 20). Flavor Bites: 2-Acetyl pyrrole.

- Jost, T., Heymann, T., & Glomb, M. A. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 3046–3054.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Beyond Aroma: Exploring Fragrance Applications of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Cho, I. H., & Peterson, D. G. (2010). Chemistry of Bread Aroma: A Review. Food Science and Biotechnology, 19(3), 575-587.

- Jost, T., Heymann, T., & Glomb, M. A. (2019). Efficient Analysis of 2-Acetyl-1-Pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry.

- The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. (n.d.).

- Tengzhou Runlong Fragrance Co., Ltd. (n.d.). Food additive Aroma and Flavor 2-Acetylpyrrole CAS NO.1072-83-9 /2-Acetyl Pyrrole with FEMA 3202. Retrieved from Tengzhou Runlong Fragrance Co., Ltd. website.

- National Center for Biotechnology Information. (n.d.). 2-Acetyl-1-pyrroline. PubChem Compound Database.

- De Kimpe, N., et al. (2010). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.

- FooDB. (2010, April 8). Showing Compound this compound (FDB000964).

- Zhou, X., et al. (2024). 2- Acetyl-1-pyrroline originated from Maillard reaction is the key odorant of cooked Lipu taro. Food Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Acetyl-1-Pyrroline Quantification.

- National Center for Biotechnology Information. (n.d.). 1-Ethyl-2-acetyl pyrrole. PubChem Compound Database.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Flavors: The Role of this compound in Food and Beverages. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Fitzgerald, M., et al. (2017). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). Journal of the Science of Food and Agriculture.

- Sinuco, D. C., et al. (2021). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules.

- Taylor, A. J., & Linforth, R. S. T. (2017). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Food Chemistry, 232, 531–544.

- Yu, P., et al. (2022). A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. Food Analytical Methods.

- SCM Pioneering. (n.d.). 2-Acetylpyrrole: The Edible Spice with a Unique Aroma Profile.

- The investigation of 2-Acetyl-1-pyrroline formation in fragrant and non-fragrant rice during cooking. (2021, December 23).

- Jost, T., Heymann, T., & Glomb, M. (2019).

- Abdullah, N. A., et al. (2021). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Processes.

- Direct determination of 2-acetyl-1-pyrroline in rice by ultrasound-assisted solvent extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. (2022, October 20).

- Singh, A., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods.

- Toda, T., et al. (1984). Mutagen formation in the reaction of Maillard browning products, 2-acetylpyrrole and its analogues, with nitrite. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

- Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4 H -thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews.

- National Center for Biotechnology Information. (n.d.). 2-Acetylpyrrole. PubChem Compound Database.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Ethyl-2-acetyl pyrrole | C8H11NO | CID 61988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. 2-Acetyl-1-pyrroline | C6H9NO | CID 522834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. 2-Acetylpyrrole: The Edible Spice with a Unique Aroma Profile [scmpioneering.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetyl-1-ethylpyrrole as a flavor and fragrance compound.

An In-depth Technical Guide to 2-Acetyl-1-ethylpyrrole as a Flavor and Fragrance Compound

Introduction

This compound (CAS No. 39741-41-8) is a heterocyclic aromatic compound that has carved a significant niche in the flavor and fragrance industries.[1][2] Characterized by a five-membered pyrrole ring substituted with an ethyl group on the nitrogen atom and an acetyl group at the adjacent carbon, its unique structure is the source of its distinctive and highly sought-after sensory profile.[3] This compound is particularly valued for its warm, nutty, and roasted aroma, which makes it an indispensable component for creating authentic and complex flavor and fragrance compositions.[4]

While its primary applications lie in enhancing the sensory profiles of food, beverages, and consumer products, its unique chemical architecture also presents opportunities for broader use in pharmaceutical research and material science.[2][5] This guide serves as a technical resource for researchers, chemists, and product development professionals, offering in-depth insights into its chemical properties, synthesis, analysis, and applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, formulation, and application. These properties dictate its behavior in various matrices and are crucial for quality control.[6]

| Property | Value | Reference(s) |

| CAS Number | 39741-41-8 | [2] |

| IUPAC Name | 1-(1-ethyl-1H-pyrrol-2-yl)ethan-1-one | [3][7] |

| Synonyms | 1-Ethyl-2-acetylpyrrole, N-Ethyl-2-acetylpyrrole | [8][9] |

| FEMA Number | 3147 | [8][9] |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Odor Profile | Warm, nutty, ethereal, roasted | [8][10] |

| Boiling Point | 82 °C at 12 mmHg | [2][8] |

| Density | ~1.01 g/cm³ | [2][8] |

| Refractive Index | n20/D 1.528 - 1.534 | [2][8] |

| Solubility | Soluble in ethanol, propylene glycol, and fixed oils | [3] |

Organoleptic Profile and Applications

The value of this compound is rooted in its complex and appealing organoleptic characteristics. Its sensory profile is multifaceted, offering notes that are simultaneously comforting and sophisticated.

Flavor Applications

In the flavor industry, this compound is a key component for building "brown" flavor profiles. Its characteristic warm, nutty, and ethereal aroma is instrumental in simulating and enhancing a variety of taste experiences.[8][11]

-

Key Descriptors : Nutty, roasted, coffee, bready, caramel, and subtly sweet.[1][4]

-

Natural Occurrence : The compound has been identified as a volatile component in roasted coffee and green tea, which underscores its importance in creating authentic beverage flavors.[8][10]

-

Common Uses : It is widely used to add depth and realism to flavors such as coffee, cocoa, toasted nuts (hazelnut, almond, walnut), and baked goods.[3][4][12] Its profile complements and enhances molasses, brown sugar, and malt notes.[12]

Fragrance Applications

The utility of this compound extends beyond flavor into the realm of perfumery, where its unique aromatic qualities can be used to create distinctive and memorable scents.[4]

-

Gourmand Fragrances : Its edible-like notes of coffee and toasted nuts make it a natural fit for the popular gourmand category.[4]

-

Warm & Oriental Scents : The compound can contribute to the rich, comforting base notes of warm and oriental fragrance compositions.[4]

-

Woody & Earthy Accords : It can complement and enhance the character of natural woods and subtle earthy tones, adding a unique roasted dimension.[4]

-

Home Fragrances : Its inviting and cozy aroma is well-suited for use in scented candles, diffusers, and other home scenting products.[4]

Synthesis Methodologies

The synthesis of this compound is typically achieved through established organic chemistry pathways. The choice of method depends on the availability of starting materials, desired yield, and scalability. The two most common approaches are the acylation of 1-ethylpyrrole and the N-alkylation of 2-acetylpyrrole.[3][6]

Primary Synthetic Route: Acylation of 1-Ethylpyrrole

The preferred method involves the Friedel-Crafts acylation of 1-ethylpyrrole. Pyrrole is an electron-rich aromatic ring that readily undergoes electrophilic substitution, typically at the 2-position, which is electronically favored.[13] The reaction involves treating 1-ethylpyrrole with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Caption: Workflow for the acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of 1-Ethylpyrrole

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Ethylpyrrole (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. The suspension is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of acetic anhydride (1.1 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15 minutes.

-

Pyrrole Addition: A solution of 1-ethylpyrrole (1.0 eq) in anhydrous DCM is then added dropwise via the dropping funnel over 30-60 minutes. The reaction temperature is kept below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl. This step should be done cautiously as it is highly exothermic.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of the synthesized compound, ensuring it meets the stringent quality standards required for flavor and fragrance applications.[6]

Caption: Standard analytical workflow for this compound characterization.

Spectroscopic Data

The combination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provides a comprehensive characterization of the molecule.[6]

| Technique | Expected Data / Observation | Purpose |

| GC-MS | Molecular Ion (M⁺) peak at m/z = 137.[3] Characteristic fragmentation pattern. | Purity assessment and definitive identification. |

| ¹H NMR | Signals for ethyl group protons (triplet & quartet), three distinct pyrrole ring protons, and a singlet for the acetyl methyl protons. | Confirms the precise arrangement and electronic environment of protons. |

| ¹³C NMR | Signals for the carbonyl carbon (~188-190 ppm), pyrrole ring carbons, ethyl group carbons, and acetyl methyl carbon.[14] | Provides a map of the carbon skeleton, confirming the structure. |

| FT-IR | Strong C=O stretching vibration around 1650-1680 cm⁻¹, C-N stretching, and C-H bands. | Identifies key functional groups present in the molecule. |

Note: Exact NMR chemical shifts can vary based on the solvent and spectrometer frequency.

Safety, Handling, and Regulatory Status

Proper handling and storage are crucial for maintaining the quality and safety of this compound.

-

Storage : The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][15]

-

Regulatory : It is listed by the Flavor and Extract Manufacturers Association (FEMA) with number 3147, indicating it is generally recognized as safe (GRAS) for use as a flavoring agent at specified levels.[8][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded no safety concern at current intake levels when used as a flavoring agent.[9]

Conclusion

This compound is a versatile and high-impact aromatic compound with a well-established role in the flavor and fragrance industries. Its unique nutty, roasted sensory profile allows for the creation of authentic and complex consumer experiences. A solid understanding of its chemical properties, synthesis, and analytical profile—as detailed in this guide—is essential for its effective application and for unlocking its full potential in research and product development.

References

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Norelem. (n.d.). This compound: The Versatile Aromatic Compound for Flavors and Fragrances. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Chemical for Diverse Industries. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Unlocking Chemical Potential: The Synthesis and Analytical Aspects of this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Beyond Aroma: Exploring Fragrance Applications of this compound. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound this compound (FDB000964). Retrieved from [Link]

-

Huffman, J. W., et al. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. NIH Public Access. Retrieved from [Link]

-

Slideshare. (n.d.). Pyrrole. Retrieved from [Link]

-

Gree Industry. (n.d.). This compound Cas 39741-41-8. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Ацетил-1-этилпиррол CAS#: 39741-41-8. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-2-acetyl pyrrole. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 9(10), 1987-1990. [Link]

-

Wright, J. (2017, October 20). Flavor Bites: 2-Acetyl pyrrole. Perfumer & Flavorist. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]

-

Tengzhou Runlong Fragrance Co., Ltd. (n.d.). Food additive Aroma and Flavor 2-Acetylpyrrole CAS NO.1072-83-9 /2-Acetyl Pyrrole with FEMA 3202. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-ethyl-2-acetyl pyrrole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-1-methyl pyrrole. Retrieved from [Link]

-

De Kimpe, N., et al. (2019). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 24(18), 3321. [Link]

-

Wikipedia. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2-ACETYL-1-PYRROLINE. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-acetyl-1-methylpyrrole. Retrieved from [Link]

- Google Patents. (n.d.). WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-1-pyrroline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 39741-41-8 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Showing Compound this compound (FDB000964) - FooDB [foodb.ca]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 1-Ethyl-2-acetyl pyrrole | C8H11NO | CID 61988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 39741-41-8 [amp.chemicalbook.com]

- 11. greeindustry.com [greeindustry.com]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. Pyrrole - Wikipedia [en.wikipedia.org]

- 14. This compound(39741-41-8) 13C NMR [m.chemicalbook.com]

- 15. This compound Chemical Properties, Uses, Safety Data & Supplier Information | Expert Guide China [chemheterocycles.com]

Olfactory properties of 2-Acetyl-1-ethylpyrrole

An In-Depth Technical Guide to the Olfactory and Chemical Properties of 2-Acetyl-1-ethylpyrrole

Introduction

This compound (CAS No. 39741-41-8) is a vital heterocyclic aromatic compound that holds a significant position in the flavor and fragrance industries.[1][2] Valued for its distinctive warm, nutty, and roasted aroma profile, it serves as a crucial ingredient for chemists and perfumers aiming to craft authentic and captivating sensory experiences.[2][3] This guide provides a comprehensive technical overview of its olfactory properties, chemical characteristics, synthesis, and applications for researchers, scientists, and product development professionals.

Chemical and Physical Properties

This compound, also known as 1-Ethyl-2-acetylpyrrole, is structurally characterized by a pyrrole ring with an ethyl group attached to the nitrogen atom and an acetyl group at the 2-position.[4] This structure is fundamental to its distinct sensory properties and chemical behavior.[4]

| Property | Value | Source |

| CAS Number | 39741-41-8 | [3][5][6] |

| FEMA Number | 3147 | [6][7] |

| JECFA Number | 1305 | [6][7] |

| Molecular Formula | C₈H₁₁NO | [5][6] |

| Molecular Weight | 137.18 g/mol | [5][6] |

| Appearance | Colorless to Yellow/Orange Liquid | [6] |

| Boiling Point | 82 °C at 12 mmHg | [6] |

| Density | ~1.01 - 1.058 g/cm³ | [6][7] |

| Refractive Index | ~1.5280 - 1.5560 | [6][7] |

| Solubility | Soluble in ethanol, fixed oils, and propylene glycol. | [4][7] |

Olfactory Profile and Sensory Analysis

The primary value of this compound lies in its complex and appealing aromatic profile. Its scent is predominantly characterized by warm, nutty, and ethereal notes.[6] This compound is instrumental in building gourmand and roasted flavor profiles.

Key Olfactory Descriptors:

-

Subtle Nuances: Sweet, Smoky, Earthy[3]

This distinctive profile makes it a sought-after ingredient for enhancing and simulating the authentic aromas of baked goods, coffee, and nuts.[5] It has been reported as a naturally occurring volatile compound in roasted coffee and green tea.[6] In fragrance applications, it contributes to rich, comforting base notes in oriental, woody, and gourmand compositions.[3]

Synthesis Methodologies

The synthesis of this compound is achieved through established organic chemistry methodologies, requiring careful control of reaction conditions to ensure high purity and yield.[1] The two primary synthetic routes are:

-

N-Alkylation of 2-Acetylpyrrole: This pathway involves attaching an ethyl group to the nitrogen atom of a pre-existing 2-acetylpyrrole molecule.[1][4]

-

Acylation of 1-Ethylpyrrole: This method involves introducing an acetyl group at the 2-position of a 1-ethylpyrrole starting material.[1][4]

Representative Protocol: N-Alkylation of 2-Acetylpyrrole

This protocol describes a general laboratory-scale procedure for the synthesis of this compound. It is a self-validating system where the purity and identity of the final product are confirmed through rigorous analytical methods.

Step 1: Reaction Setup

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

The flask is charged with 2-acetylpyrrole and a suitable polar aprotic solvent (e.g., Dimethylformamide).

-

A strong base (e.g., Sodium Hydride) is added portion-wise under a nitrogen atmosphere at 0°C to deprotonate the pyrrole nitrogen. The mixture is stirred until the evolution of hydrogen gas ceases.

Step 2: Alkylation

-

An ethylating agent, such as ethyl iodide or diethyl sulfate, is added dropwise to the reaction mixture at 0°C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 60-80°C) for several hours to ensure complete reaction. Progress is monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Extraction

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous mixture is transferred to a separatory funnel and extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

Step 4: Purification and Characterization

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified via vacuum distillation or column chromatography to yield pure this compound.

-

The final product's identity and purity are confirmed using GC-MS and NMR spectroscopy.[1]

Analytical Techniques for Quality Control

Rigorous analytical validation is essential to verify the identity and purity of this compound, ensuring it meets the stringent quality standards required for food and fragrance applications.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an indispensable technique for separating the target compound from impurities and providing a definitive mass spectrum "fingerprint" for identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the correct placement of the ethyl and acetyl groups on the pyrrole ring.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used as a complementary method to provide data on the compound's purity.[1]

Representative Protocol: GC-MS Purity Analysis

Step 1: Sample Preparation

-

Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in a high-purity solvent such as dichloromethane or methanol.

Step 2: Instrument Setup

-

Equip a Gas Chromatograph with a suitable capillary column (e.g., DB-5 or DB-WAX) for optimal separation of volatile compounds.[4]

-